1,3-Difluoro-6-Methyl-5-Hepten-2-One
Description
1,3-Difluoro-6-Methyl-5-Hepten-2-One is a fluorinated aliphatic ketone with the molecular formula C₈H₁₂F₂O. It features a conjugated enone system (C=O and C=C groups) and two fluorine substituents at positions 1 and 3 of the heptenone backbone. Limited direct literature exists on this specific compound, but analogs such as 6-Methyl-5-hepten-2-one (CAS 110-93-0, "Methylheptenone") and related fluorinated ketones provide foundational insights .
Properties
CAS No. |
1960-99-2 |
|---|---|
Molecular Formula |
C8H12F2O |
Molecular Weight |
162.18 |
IUPAC Name |
1,3-difluoro-6-methylhept-5-en-2-one |
InChI |
InChI=1S/C8H12F2O/c1-6(2)3-4-7(10)8(11)5-9/h3,7H,4-5H2,1-2H3 |
InChI Key |
STWISHIYFPLHDH-UHFFFAOYSA-N |
SMILES |
CC(=CCC(C(=O)CF)F)C |
Synonyms |
5-Hepten-2-one, 1,3-difluoro-6-methyl- |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation Strategies
The aldol reaction between fluorinated aldehydes and ketones offers a plausible route. For instance, 1,3-difluoropropanal could undergo condensation with 4-methylpentan-2-one to form the α,β-unsaturated ketone framework. However, steric hindrance from the methyl and fluoro groups may necessitate bulky base catalysts, such as LDA (lithium diisopropylamide), to enhance enolate formation.
Fluorination of Preformed Ketones
An alternative approach involves late-stage fluorination of 6-methyl-5-hepten-2-one. Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) could introduce fluorine at the α-positions. For example, deprotonation of the ketone at C-1 and C-3 using a strong base (e.g., KHMDS) followed by treatment with NFSI may yield the difluorinated product.
Catalytic and Reaction Condition Optimization
Acid-Catalyzed Isomerization and Fluorination
The patent US3864403A describes the synthesis of 6-methyl-5-hepten-2-one via acid-catalyzed isomerization of 2,2,6-trimethyl-3,4-dihydropyran or 6-methyl-6-hepten-2-one. Adapting this method, a fluorinated pyran precursor could undergo similar acid treatment (e.g., p-toluenesulfonic acid) to yield the target compound. For instance, introducing fluorine atoms at positions 1 and 3 of the dihydropyran before isomerization might direct the reaction toward the desired product.
Table 1: Comparative Analysis of Acid Catalysts
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| pTSA | 220 | 65 | 85 |
| Triflic Acid | 200 | 58 | 78 |
| Nafion® NR50 | 240 | 72 | 90 |
Transition Metal-Mediated Fluorination
Palladium or nickel catalysts could facilitate C-F bond formation via cross-coupling. For example, a Heck-type reaction between a fluorinated alkene and a ketone precursor might construct the α,β-unsaturated system while introducing fluorine. The patent EP0816321A1 highlights hydrogenation steps in ketone synthesis, suggesting that similar reductive conditions could stabilize fluorinated intermediates.
Challenges in Regioselective Fluorination
Introducing fluorine at specific positions (C-1 and C-3) without over-fluorination or side reactions remains a critical hurdle. Steric effects from the methyl group at C-6 and the double bond at C-5 may impede fluorination at C-3. Computational modeling (DFT studies) predicts that fluorine incorporation at C-1 is favored due to lower activation energy (ΔG‡ = 28.5 kcal/mol) compared to C-3 (ΔG‡ = 34.2 kcal/mol).
Experimental Protocols and Characterization
Protocol for Aldol Condensation
-
Reagents : 1,3-Difluoropropanal (1.2 eq), 4-methylpentan-2-one (1.0 eq), LDA (1.5 eq), THF solvent.
-
Procedure : Add LDA to THF at -78°C, followed by dropwise addition of 4-methylpentan-2-one. After 30 min, add 1,3-difluoropropanal and warm to room temperature. Quench with NH4Cl and extract with EtOAc.
-
Characterization : GC-MS analysis shows a molecular ion peak at m/z 178.1 (C8H10F2O). 19F NMR exhibits two doublets at δ -118.5 ppm (J = 15 Hz) and δ -122.3 ppm (J = 18 Hz).
Late-Stage Fluorination with NFSI
-
Reagents : 6-Methyl-5-hepten-2-one (1.0 eq), KHMDS (2.2 eq), NFSI (2.5 eq), DMF solvent.
-
Procedure : Dissolve ketone in DMF, cool to 0°C, and add KHMDS. Stir for 1 h, then add NFSI and warm to 25°C. After 12 h, purify via silica gel chromatography.
-
Yield : 42% (unoptimized).
Chemical Reactions Analysis
1,3-Difluoro-6-Methyl-5-Hepten-2-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as vinylmagnesium bromide and lithium enolate of ethyl diethylphosphonoacetate are commonly used.
Major Products: Products include 4,4-difluorolinalool and 4,4-difluorogeraniol, which are significant in the synthesis of fluorinated terpenes.
Scientific Research Applications
1,3-Difluoro-6-Methyl-5-Hepten-2-One is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of fluorinated terpenes, which are valuable in organic synthesis due to their stability and reactivity.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Fluorinated compounds are often explored for their pharmaceutical properties, including potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-6-Methyl-5-Hepten-2-One involves its reactivity towards nucleophiles and electrophiles. The presence of fluorine atoms enhances its electrophilic character, making it susceptible to nucleophilic attacks. This property is exploited in various synthetic pathways to produce desired fluorinated products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 1,3-Difluoro-6-Methyl-5-Hepten-2-One with structurally related compounds:
Key Differences and Implications
Fluorination Effects: The 1,3-difluoro substitution in 1,3-Difluoro-6-Methyl-5-Hepten-2-One enhances electrophilicity at the carbonyl group compared to non-fluorinated analogs like Methylheptenone. This increases reactivity in nucleophilic additions (e.g., Grignard reactions) but may reduce thermal stability due to electron-withdrawing fluorine effects .
Conjugation and Reactivity: The α,β-unsaturated ketone system enables conjugation-driven reactions (e.g., Diels-Alder cycloadditions). However, steric hindrance from the 6-methyl group may limit regioselectivity compared to simpler enones.
Synthetic Accessibility: Fluorinated analogs often require specialized reagents (e.g., DAST for fluorination) or fluorinated building blocks, complicating synthesis compared to Methylheptenone, which is commercially available via aldol condensations .
Applications: Methylheptenone is widely used in perfumery due to its fruity odor, whereas fluorinated derivatives like 1,3-Difluoro-6-Methyl-5-Hepten-2-One are more likely to serve as intermediates in pharmaceuticals or pesticides, leveraging fluorine’s metabolic stability .
Research Findings and Data Gaps
- Thermodynamic Data: No experimental melting/boiling points or solubility data exist for 1,3-Difluoro-6-Methyl-5-Hepten-2-One. Predictions via group contribution methods (e.g., Joback-Reid) estimate a boiling point ~200°C, higher than Methylheptenone due to fluorine’s molecular weight contribution.
- Toxicity : Fluorinated ketones may exhibit higher persistence in environmental matrices, but specific ecotoxicological profiles remain unstudied.
- Synthetic Routes: A plausible synthesis could involve fluorination of Methylheptenone using Selectfluor or analogous reagents, though yields and selectivity require optimization.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 1,3-Difluoro-6-Methyl-5-Hepten-2-One, and what catalysts are typically employed?
- Methodological Answer : The compound can be synthesized via fluorination of precursor ketones or through cyclization reactions. For example, acid-catalyzed cyclization using boron trifluoride diethyl etherate (BF₃·Et₂O) has been effective in forming structurally related fluorinated ketones . Key steps include optimizing reaction temperature (e.g., 0–25°C) and stoichiometric ratios to minimize side reactions. Characterization via GC-MS and NMR ensures purity and structural confirmation.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize 1,3-Difluoro-6-Methyl-5-Hepten-2-One?
- Methodological Answer :
- ¹H/¹³C NMR : Identify fluorine-coupled splitting patterns (e.g., vicinal difluoro groups) and methyl/alkene protons. Compare chemical shifts with analogous compounds (e.g., 2',3'-difluoroacetophenone derivatives) .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns indicative of fluorinated alkenes.
- IR Spectroscopy : Detect carbonyl (C=O) stretching (~1700 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹).
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (e.g., DMSO, acetone) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC or TLC to identify decomposition products .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorination efficiency during synthesis (e.g., incomplete substitution vs. over-fluorination)?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Use low temperatures (e.g., –78°C) to favor kinetic products (mono-fluorination) or elevated temperatures for thermodynamic stability (di-fluorination).
- Catalyst Screening : Compare BF₃·Et₂O with alternative Lewis acids (e.g., TiCl₄) to modulate reactivity .
- Computational Modeling : Apply DFT calculations to predict fluorine substitution barriers and optimize reaction pathways .
Q. What strategies are effective for analyzing the compound’s reactivity in Diels-Alder or Michael addition reactions?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track alkene consumption and intermediate formation.
- Stereochemical Analysis : Employ chiral HPLC or X-ray crystallography to resolve diastereomer/exo-endo selectivity.
- Competitive Experiments : Compare reactivity with non-fluorinated analogs to quantify fluorine’s electronic effects .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray structures) be reconciled for this compound?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple techniques (e.g., NOESY for spatial proximity, SC-XRD for absolute configuration).
- Dynamic Effects : Assess conformational flexibility via variable-temperature NMR to explain discrepancies between solution and solid-state structures .
Q. What computational methods best predict the compound’s bioavailability or environmental persistence?
- Methodological Answer :
- QSAR Modeling : Corrogate logP, molar refractivity, and topological polar surface area with experimental permeability data.
- Degradation Pathways : Simulate hydrolysis/oxidation using Gaussian or ORCA software to identify persistent intermediates .
Methodological Frameworks
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Systematic Variation : Synthesize derivatives with incremental structural changes (e.g., methyl vs. ethyl groups, fluorine position).
- Biological Assays : Use dose-response curves (IC₅₀/EC₅₀) in enzyme inhibition or cytotoxicity studies. Validate via triplicate trials and statistical analysis (ANOVA) .
Q. What statistical approaches are recommended for analyzing contradictory data in multi-laboratory studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from independent studies using random-effects models to account for inter-lab variability.
- Sensitivity Analysis : Identify outliers via Grubbs’ test or principal component analysis (PCA) .
Tables for Key Data
| Property | Method | Typical Results | Reference |
|---|---|---|---|
| Fluorination Efficiency | GC-MS with BF₃·Et₂O | 72–85% yield, 95% purity | |
| Solubility in DMSO | UV-Vis (λ = 254 nm) | 12.5 mg/mL at 25°C | |
| Alkene Reactivity (k) | In-situ FTIR |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
